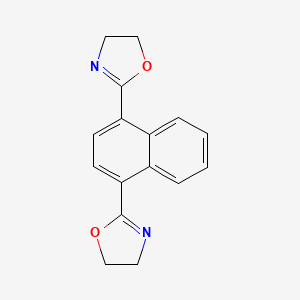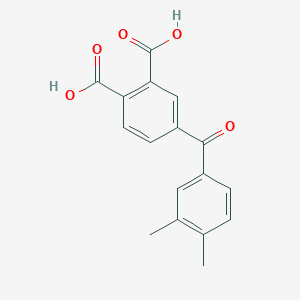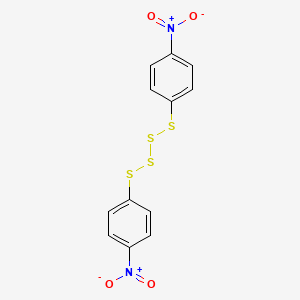![molecular formula C36H62N4 B14262467 N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine CAS No. 141367-06-8](/img/structure/B14262467.png)
N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine: is a synthetic organic compound known for its unique structure and properties. This compound features two phenylethylamine groups attached to a central octane-1,8-diamine backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine typically involves a multi-step process:
Formation of Intermediate Amines: The initial step involves the reaction of hexylamine with 2-phenylethylamine under controlled conditions to form intermediate amines.
Coupling Reaction: These intermediate amines are then coupled with octane-1,8-diamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reactions under optimized conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate for neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets amine receptors and enzymes involved in neurotransmitter regulation.
Pathways Involved: It modulates signaling pathways by binding to receptors and inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Methoctramine: A similar compound with a tetrahydrochloride hydrate form, known for its use as a muscarinic receptor antagonist.
1,8-Bis(dimethylamino)naphthalene: Known for its exceptional basicity and use as a non-nucleophilic base.
Uniqueness: N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine stands out due to its dual phenylethylamine groups, which confer unique binding properties and potential therapeutic applications not observed in similar compounds.
Properties
CAS No. |
141367-06-8 |
|---|---|
Molecular Formula |
C36H62N4 |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
N,N'-bis[6-(2-phenylethylamino)hexyl]octane-1,8-diamine |
InChI |
InChI=1S/C36H62N4/c1(3-15-27-37-29-17-5-7-19-31-39-33-25-35-21-11-9-12-22-35)2-4-16-28-38-30-18-6-8-20-32-40-34-26-36-23-13-10-14-24-36/h9-14,21-24,37-40H,1-8,15-20,25-34H2 |
InChI Key |
SQDWLKAJCKVCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCCCCCCCNCCCCCCNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



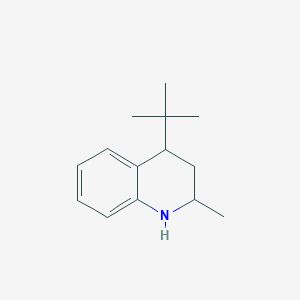
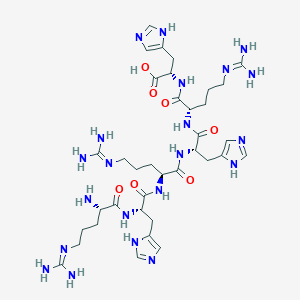
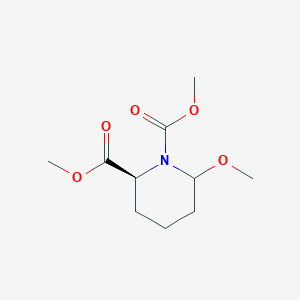
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
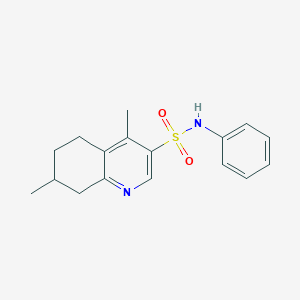
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)

